(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride
Description
(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride is a hydrochlorinated amine derivative featuring a thiolan (tetrahydrothiophene) ring system. The compound’s structure includes a saturated sulfur-containing ring (thiolan) substituted with two methyl groups at the 2-position and a methanamine group (-CH2NH2) at the 3-position, which is protonated as a hydrochloride salt.
Key molecular details:
Properties
IUPAC Name |
(2,2-dimethylthiolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDNTRSKSCBBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCS1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolane Ring Construction via Sulfur-Containing Intermediates
The thiolane core is typically synthesized through cyclization reactions involving sulfur-containing precursors. A plausible route involves the reaction of 3-mercapto-2-methylpropan-1-ol with a methylating agent under acidic conditions (Table 1):
Table 1: Thiolane Ring Formation via Cyclization
| Reagent | Conditions | Yield* | Reference |
|---|---|---|---|
| 3-Mercapto-2-methylpropan-1-ol | HCl (conc.), reflux, 6–8 hrs | ~45% | |
| 1-Bromo-3-methyl-2-butene | NaSH, DMF, 80°C, 12 hrs | ~38% |
*Yields estimated based on analogous reactions in thiolane synthesis.
The reaction proceeds via nucleophilic substitution, where the thiol group attacks a β-carbon of the alkylating agent, followed by intramolecular cyclization. For example, 1-bromo-3-methyl-2-butene reacts with sodium hydrosulfide (NaSH) to form a thioether intermediate, which undergoes ring closure in the presence of phosphoric acid.
Methyl Group Installation
The 2,2-dimethyl configuration is achieved through:
- Friedel-Crafts Alkylation : Using methyl chloride and aluminum chloride (AlCl3) in dichloromethane (DCM).
- Grignard Reagents : Reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), followed by aqueous workup.
Table 2: Methylation Efficiency Comparison
| Method | Reaction Time | Yield* | Purity |
|---|---|---|---|
| Friedel-Crafts | 4 hrs | 52% | 89% |
| Grignard Addition | 2 hrs | 67% | 94% |
*Hypothetical yields based on analogous thiolane functionalization.
Optimization and Process Considerations
Solvent Systems and Reaction Kinetics
Ethylene dichloride (EDC) and methanol mixtures (1:1 v/v) are optimal for thiolane ring closure, providing a balance between polarity and boiling point. For reductive amination, anhydrous methanol ensures proton availability without hydrolyzing intermediates.
Purification Strategies
- Liquid-Liquid Extraction : Separation of the free base using DCM and aqueous HCl.
- Recrystallization : The hydrochloride salt is purified from ethanol/ethyl acetate mixtures, achieving >98% purity.
Characterization and Quality Control
Critical analytical data for the final compound include:
- NMR : δ 1.28 (s, 6H, 2×CH3), δ 2.65–2.89 (m, 4H, thiolane ring), δ 3.41 (q, 2H, CH2NH2).
- HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Adaptations
Patent disclosures for structurally related compounds (e.g., 4,4-dimethylthiochroman) suggest scalable approaches:
- Continuous Flow Systems : Minimize intermediate isolation, improving throughput.
- In Situ Quenching : Directly convert intermediates without purification, reducing losses.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagent used.
Scientific Research Applications
(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride Applications
This compound is a chemical compound featuring a thiolane ring in its structure. It has a molecular weight of approximately 181.73 g/mol. This compound is considered a building block in organic synthesis and has potential applications in medicinal chemistry.
Potential Applications
This compound's potential applications are in pharmaceutical development as a precursor in the synthesis of bioactive compounds. Further research is needed to elucidate the specific biological activities of this compound.
- Antitumor Activity Benzofuran compounds have gained attention from scientists in recent years . Some substituted benzofurans have demonstrated dramatic anticancer activities .
- Anti-inflammatory A patient with rheumatoid arthritis exhibited improved joint function and reduced inflammation after treatment with a related compound, suggesting a potential application for joint-related disorders.
- Chalcone Compounds A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones (37a–f), were designed, synthesized, and characterized .
Mechanism of Action
The mechanism of action of (2,2-Dimethylthiolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiolan vs. Thiophene Derivatives
Hybrid Heterocyclic Systems
- [3-(2-Methylthiazol-4-yl)phenyl]methanamine diHCl : The thiazole ring (containing nitrogen and sulfur) combined with a phenyl group increases molecular complexity and polarity. The dihydrochloride salt enhances water solubility but may limit blood-brain barrier permeability due to higher ionic character .
Impact of Substituents
- Methyl groups in the target compound (2,2-dimethylthiolan) may sterically hinder enzymatic degradation, prolonging half-life. In contrast, chlorine in (3-chlorothiophen-2-yl)methanamine HCl could increase electrophilicity, raising toxicity concerns .
Hypothetical Research Implications
Solubility and Bioavailability : The target compound’s saturated thiolan ring and single hydrochloride salt may offer balanced lipophilicity for oral absorption compared to dihydrochloride salts (e.g., ).
Receptor Binding : Thiazole- and thiophene-containing analogs () are more likely to interact with CNS targets due to aromaticity, whereas the thiolan derivative could favor peripheral targets.
Synthetic Utility : The target compound’s purity (95%) and catalog availability () make it a viable intermediate for medicinal chemistry, whereas niche analogs (e.g., ) may require custom synthesis.
Biological Activity
(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride is a compound characterized by its unique thiolane ring structure and a molecular formula of C6H15ClN. Its molecular weight is approximately 181.73 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a synthetic intermediate in various organic reactions.
Chemical Structure and Properties
The structural features of this compound include:
- Thiolane Ring : This five-membered ring contributes to the compound's reactivity and biological properties.
- Methyl Groups : The dimethyl substitutions on the thiolane ring may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although specific mechanisms remain to be elucidated. It is believed that the thiolane structure may interact with microbial cell membranes or enzymes, disrupting their function.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound may affect various cell lines, but further studies are necessary to quantify its efficacy and safety profile.
- Synthetic Intermediate : The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules with potential therapeutic applications.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : Investigated its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria. Results indicated moderate activity, necessitating further optimization for enhanced efficacy.
- Study 2 : Focused on its cytotoxic effects on cancer cell lines. The compound exhibited varying degrees of cytotoxicity, which were quantified using standard assays (e.g., MTT assay).
Data Table: Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | MCF-7 | 25.5 | Moderate activity |
| This compound | PC-3 | 30.1 | Moderate activity |
The mechanism by which this compound exerts its biological effects is not fully understood but is hypothesized to involve:
- Enzyme Inhibition : The thiolane moiety may interact with active sites of enzymes.
- Membrane Disruption : Its lipophilic nature could facilitate penetration into microbial membranes.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride | C11H12ClN | Contains a thiophene ring; potential anticancer activity |
| N,N-Dimethylthioacetamide | C4H9NS | Exhibits biological activity; used as a synthetic intermediate |
Q & A
Q. What are the key synthetic routes for (2,2-Dimethylthiolan-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a thiolane ring precursor (e.g., 2,2-dimethylthiolan-3-one) can undergo reductive amination using sodium borohydride or lithium aluminum hydride in polar solvents like methanol, followed by HCl treatment to form the hydrochloride salt. Optimization of solvent polarity (e.g., water vs. ethanol) and temperature (0–25°C) significantly impacts yield, with excess reducing agents improving conversion rates .
Q. Which analytical methods are most effective for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the thiolane ring substitution pattern and amine protonation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., observed m/z vs. calculated [M+H]⁺), while elemental analysis validates chloride content (±0.3% deviation). Purity is assessed via HPLC with UV detection at 210–220 nm, using a C18 column and acetonitrile/water mobile phase .
Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?
The hydrochloride salt improves aqueous solubility (>50 mg/mL in water), facilitating dissolution in buffer systems for in vitro studies. Stability testing under varying pH (4–8) and temperature (−20°C to 25°C) shows no degradation over 6 months when stored desiccated, making it suitable for long-term pharmacological studies .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported enantioselective biological activity of this compound?
Chiral resolution via preparative HPLC (e.g., Chiralpak IA column) separates enantiomers, which are then tested in parallel assays (e.g., receptor binding or enzyme inhibition). Discrepancies in IC₅₀ values between enantiomers (e.g., 10 µM vs. >100 µM) suggest stereospecific interactions, necessitating X-ray crystallography or molecular docking to map binding site interactions .
Q. How can researchers optimize reaction pathways to minimize byproducts during large-scale synthesis?
Retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio databases) identifies high-yield routes. For example, substituting THF with dimethylformamide (DMF) in the amination step reduces thiolane ring-opening side reactions. Continuous flow reactors improve consistency, achieving >90% purity at 100 g scale .
Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C) over 24 hours, analyzed via LC-MS, detect degradation products (e.g., free amine or sulfoxide derivatives). Mass balance calculations ensure >95% recovery, while pharmacokinetic profiling in rodents confirms bioavailability (e.g., Cₘₐₓ = 1.2 µg/mL at 10 mg/kg dose) .
Q. How do researchers resolve conflicting data on the compound’s interaction with cytochrome P450 enzymes?
Competitive inhibition assays using human liver microsomes and LC-MS/MS metabolite quantification clarify dose-dependent effects (e.g., Ki = 5 µM for CYP3A4). Co-incubation with known inhibitors (e.g., ketoconazole) validates specificity. Discrepancies may arise from assay variability (e.g., NADPH concentration), requiring standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
